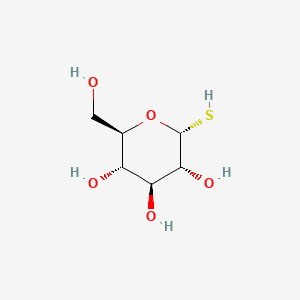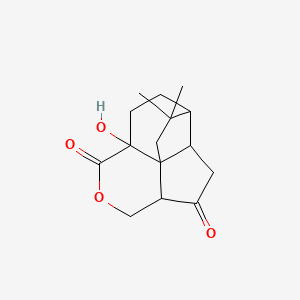
8-Hydroxyquadrone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Hydroxyquadrone is a naturally occurring sesquiterpene, first isolated from the fungus Aspergillus terreus. This compound is part of the quadrane family of sesquiterpenes, which are known for their distinctive bi- to tetracyclic ring systems and potent biological activities . The structure of this compound includes a hydroxyl group at the eighth position, which contributes to its unique chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxyquadrone typically involves the reaction of o-aminophenol with acrolein or its derivatives in the presence of an oxidizing agent . The process can be summarized as follows:
Reactants: o-aminophenol and acrolein (or an acrolein derivative).
Conditions: The reaction is carried out in an aqueous acid solution with an oxidizing agent such as o-nitrophenol.
Procedure: Gradual addition of a solution of o-nitrophenol in acrolein to an aqueous acid solution of o-aminophenol.
Yield: This method results in substantially increased yields of pure-grade this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: 8-Hydroxyquadrone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the eighth position can be oxidized to form quinones.
Reduction: Reduction reactions can convert the quinone form back to the hydroxy form.
Substitution: Electrophilic aromatic substitution reactions can occur at various positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents under acidic conditions.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Hydroxyquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
8-Hydroxyquadrone has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its antimicrobial, anticancer, and antifungal properties.
Wirkmechanismus
The mechanism of action of 8-Hydroxyquadrone involves its ability to chelate metal ions, which plays a crucial role in its biological activities . The compound can form stable complexes with metal ions, disrupting essential metal-dependent processes in microorganisms and cancer cells. This chelation mechanism is particularly effective in inhibiting the growth of pathogens and cancer cells.
Molecular Targets and Pathways:
Metal Ion Chelation: Disrupts metal-dependent enzymes and processes.
Antioxidant Activity: Protects cells from oxidative stress by scavenging free radicals.
Enzyme Inhibition: Inhibits key enzymes involved in cell proliferation and survival.
Vergleich Mit ähnlichen Verbindungen
8-Hydroxyquadrone is unique among similar compounds due to its specific structural features and biological activities. Similar compounds include:
Isoquadrone: A structural isomer of quadrone with different biological activities.
6-Hydroxyisoquadrone: A hydroxylated derivative of isoquadrone with distinct chemical properties.
Uniqueness: The presence of the hydroxyl group at the eighth position in this compound enhances its metal-chelating ability and contributes to its potent biological activities, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
91682-93-8 |
|---|---|
Molekularformel |
C15H20O4 |
Molekulargewicht |
264.32 g/mol |
IUPAC-Name |
9-hydroxy-13,13-dimethyl-7-oxatetracyclo[7.5.0.01,5.02,12]tetradecane-4,8-dione |
InChI |
InChI=1S/C15H20O4/c1-13(2)7-14-9-5-11(16)10(14)6-19-12(17)15(14,18)4-3-8(9)13/h8-10,18H,3-7H2,1-2H3 |
InChI-Schlüssel |
QFYAMSVHGKUQAI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC23C4C1CCC2(C(=O)OCC3C(=O)C4)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


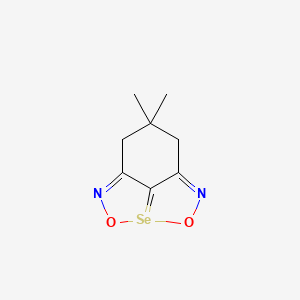
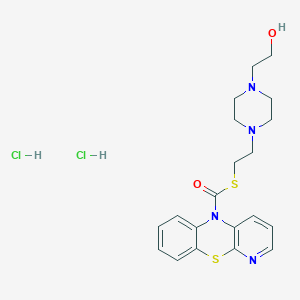
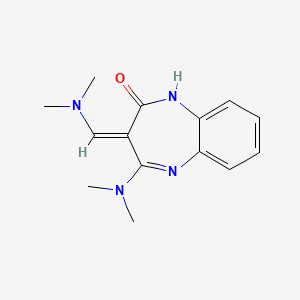
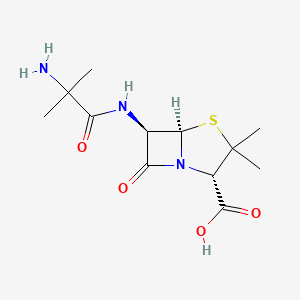
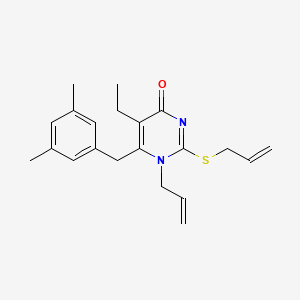

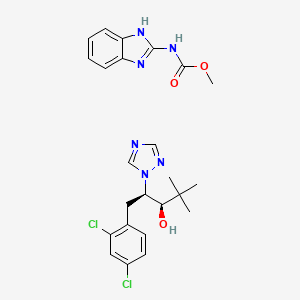
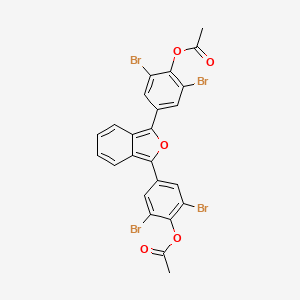
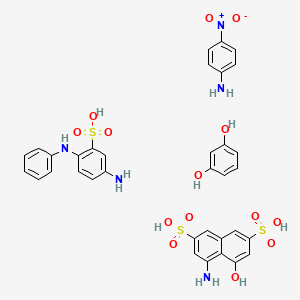
![3-Bromopropyl 3-[3-[3-(3-bromopropoxy)-3-oxopropoxy]propoxy]propanoate](/img/structure/B12791992.png)
![3a,4,5,6-Tetrahydrobenzo[de]isoquinoline-1,3-dione](/img/structure/B12792000.png)
